REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[N+:6]([C:9]1[CH:10]=[C:11]([OH:19])[CH:12]=[CH:13][C:14]=1[NH:15][C:16](=[O:18])[CH3:17])([O-:8])=[O:7]>[OH-].[Na+]>[N+:6]([C:9]1[CH:10]=[C:11]([CH:12]=[CH:13][C:14]=1[NH:15][C:16](=[O:18])[CH3:17])[O:19][CH2:1][CH:3]1[O:5][CH2:4]1)([O-:8])=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
73.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction medium is left
|
Type
|
CUSTOM
|
Details
|
the expected product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is then filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying in vacuo and recrystallisation from benzene
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(OCC2CO2)C=CC1NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |